molecular formula C28H38N2O9 B5382248 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5382248
M. Wt: 546.6 g/mol
InChI Key: DSXBRPVMQWCXCY-UHDJGPCESA-N
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Description

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the phenoxyethyl and trimethoxyphenylmethyl intermediates, which are then coupled with piperazine under controlled conditions. The final step involves the addition of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The phenoxy and piperazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid
  • 2-methoxy-4-[(E)-prop-1-enyl]phenol
  • 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Uniqueness

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is unique due to its combination of methoxy groups, piperazine ring, and the presence of oxalic acid. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O5.C2H2O4/c1-6-7-20-8-10-22(24(18-20)30-3)33-17-16-27-12-14-28(15-13-27)19-21-9-11-23(29-2)26(32-5)25(21)31-4;3-1(4)2(5)6/h6-11,18H,12-17,19H2,1-5H3;(H,3,4)(H,5,6)/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXBRPVMQWCXCY-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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